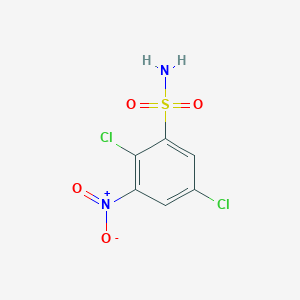
2,5-Dichloro-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H4Cl2N2O4S. It is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-nitrobenzenesulfonamide typically involves the nitration of 2,5-dichlorobenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
2,5-Dichlorobenzenesulfonamide+HNO3+H2SO4→this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Hydrogen peroxide, often in an acidic medium.
Major Products Formed
Reduction: 2,5-Dichloro-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,5-Dichloro-3-nitrobenzenesulfone.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3-nitrobenzenesulfonamide involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonamide group can also form hydrogen bonds with biological targets, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-3-nitrobenzenesulfonamide
- 2,5-Dichloro-4-nitrobenzenesulfonamide
- 2,5-Dichloro-3-nitrobenzenesulfonic acid
Uniqueness
2,5-Dichloro-3-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological targets or specific chemical transformations .
Propiedades
Fórmula molecular |
C6H4Cl2N2O4S |
|---|---|
Peso molecular |
271.08 g/mol |
Nombre IUPAC |
2,5-dichloro-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl2N2O4S/c7-3-1-4(10(11)12)6(8)5(2-3)15(9,13)14/h1-2H,(H2,9,13,14) |
Clave InChI |
AFJMKFLFEXZYPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B14897667.png)

![4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B14897682.png)



![1-(2,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14897719.png)





